molecular formula C8H16O3 B1589180 (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol CAS No. 76946-21-9

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

Cat. No.: B1589180
CAS No.: 76946-21-9
M. Wt: 160.21 g/mol
InChI Key: MKWQCXIXWYWZBA-JAMMHHFISA-N
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Description

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is an organic compound that features a tetrahydropyranyl (THP) protecting group attached to a propanol backbone. This compound is often used in organic synthesis as a protecting group for alcohols, which helps to prevent unwanted reactions at the hydroxyl site during complex synthetic procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol typically involves the reaction of (S)-propylene oxide with dihydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the propylene oxide to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This often involves the use of continuous flow reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound back to its alcohol form if it has been oxidized.

    Substitution: The tetrahydropyranyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Acidic conditions, such as using hydrochloric acid (HCl) or sulfuric acid (H2SO4), are typically employed to remove the tetrahydropyranyl group.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Alcohols or other functionalized derivatives.

Scientific Research Applications

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is widely used in various fields of scientific research:

    Chemistry: As a protecting group for alcohols in multi-step organic syntheses.

    Biology: In the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.

    Medicine: In the development of pharmaceuticals where protecting groups are necessary to achieve the desired molecular architecture.

    Industry: In the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The primary mechanism of action for (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves its role as a protecting group. The tetrahydropyranyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This stabilization is achieved through the formation of a stable acetal linkage, which can be selectively removed under acidic conditions to regenerate the free alcohol.

Comparison with Similar Compounds

    (2S)-2-((Tetrahydro-2H-furan-2-yl)oxy)propan-1-ol: Similar structure but with a tetrahydrofuran protecting group.

    (2S)-2-((Methoxymethyl)oxy)propan-1-ol: Uses a methoxymethyl protecting group instead of tetrahydropyranyl.

    (2S)-2-((Trimethylsilyl)oxy)propan-1-ol: Features a trimethylsilyl protecting group.

Uniqueness: (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is unique due to its stability and ease of removal under mild acidic conditions. This makes it particularly useful in complex synthetic sequences where selective protection and deprotection of hydroxyl groups are crucial.

Properties

IUPAC Name

(2S)-2-(oxan-2-yloxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(6-9)11-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWQCXIXWYWZBA-JAMMHHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439171
Record name (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76946-21-9
Record name (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.0 g of lithium aluminum hydride was suspended in anhydrous ether, and 36.7 g of the compound (5a) was added thereto, followed by stirring for 1 hour at 0° C. and 2 hours at room temperature and neutralization by addition of aqueous HCl solution at 0° C. The reaction mixture was subjected to extraction with ether and reduced pressure-distillation (60° C./0.3 mmHg) to obtain 28.0 g of the product. (Yield: 90.2 %)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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